N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolo[4,3-a]pyrazine derivative characterized by:
- Core structure: A [1,2,4]triazolo[4,3-a]pyrazine ring with a 3-oxo group, contributing to hydrogen-bonding interactions.
- Substituents: 8-position: A 4-methylphenoxy group, enhancing lipophilicity and steric bulk. Acetamide side chain: Linked to a 3-chloro-4-methylphenyl group, which may influence target specificity and metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-3-7-16(8-4-13)30-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-15-6-5-14(2)17(22)11-15/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYMMVBNLJXASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylaniline and 4-methylphenol, which undergo various reactions such as acylation, cyclization, and condensation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that play a role in its biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.
Comparison with Similar Compounds
Structural Analogues of Triazolo[4,3-a]pyrazine Derivatives
The following table summarizes key structural and functional differences:
Pharmacological Implications
- Receptor Binding : The 3-oxo group in the triazolo-pyrazine core is critical for hydrogen bonding with kinase ATP pockets, a feature shared with analogs like NE-019 .
- Substituent Effects: 3-Chloro-4-methylphenyl: This group in the target compound likely enhances selectivity for hydrophobic binding pockets, similar to 2,5-dimethylphenyl in ’s analog .
Structure-Activity Relationship (SAR) Highlights
8-Position Diversity: Electron-Withdrawing Groups (e.g., 4-chlorobenzyl in ): Increase electrophilicity, favoring covalent binding to cysteine residues . Aromatic Ethers (e.g., 4-methylphenoxy in target compound): Balance lipophilicity and metabolic stability .
Acetamide Tail :
- Chloro/Methyl Substitution : The 3-chloro-4-methylphenyl group in the target compound minimizes CYP450-mediated metabolism compared to unsubstituted phenyl groups .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring, a triazolo-pyrazine core, and an acetamide moiety. Its molecular formula is , indicating a substantial molecular weight and diverse functional groups that contribute to its biological interactions.
Research indicates that this compound may interact with specific enzymes or receptors within biological systems. These interactions can lead to either inhibition or activation of relevant pathways associated with various diseases. Ongoing studies aim to elucidate these mechanisms further to enhance understanding of its therapeutic potential.
Anticancer Potential
Several studies have highlighted the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound's structure suggests that it may disrupt critical cellular processes involved in cancer progression.
- Mechanistic Insights : Molecular dynamics simulations indicate that the compound interacts with key proteins involved in cell survival and proliferation, such as Bcl-2. This interaction primarily occurs through hydrophobic contacts with minimal hydrogen bonding, suggesting a specific binding affinity that could be exploited in drug development.
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant activity:
- Dose Response : In animal models, it exhibited a dose-dependent response in seizure protection tests. Compounds with similar structural features have shown promising results in inhibiting seizures induced by chemical agents.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-acetyl-2-methylphenyl)acetamide | Acetamide with different phenyl substitution | Lacks the complex triazolo-pyrazine core |
| N-(3-acetylphenyl)-2-[...]-acetamide | Similar core structure but different substituents | Incorporates a quinoline moiety |
This table illustrates how the specific combination of functional groups in this compound confers distinct biological activities compared to its analogs.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- In Vitro Efficacy : A study published in 2021 reported that derivatives of similar triazole compounds displayed significant cytotoxicity against various cancer cell lines at IC50 values lower than conventional chemotherapeutics .
- Animal Model Evaluation : Research indicated that in animal models of epilepsy, compounds structurally related to this compound showed improved seizure control compared to existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
